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Compound of Interest

Compound Name: 5-Iodo-2-aminoindane

Cat. No.: B145790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of 5-iodo-2-
aminoindane (5-IAI) and other prominent 2-aminoindane derivatives, including 5,6-

methylenedioxy-2-aminoindane (MDAI), 5-methoxy-6-methyl-2-aminoindane (MMAI), 2-

aminoindane (2-AI), and 5-methoxy-2-aminoindane (5-MeO-AI). The information is compiled

from preclinical studies to assist researchers in understanding the distinct profiles of these

compounds.

Executive Summary
Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally

related to amphetamines. They primarily act as monoamine releasing agents and reuptake

inhibitors, with varying selectivity for the serotonin (SERT), dopamine (DAT), and

norepinephrine (NET) transporters. This differential activity leads to a spectrum of

pharmacological effects, ranging from more entactogenic, MDMA-like profiles to more

stimulating, amphetamine-like characteristics.

5-IAI and MDAI are primarily serotonergic agents, potently inhibiting SERT and NET and

promoting serotonin release.[1][2] 5-IAI also displays notable affinity for several serotonin

receptor subtypes.[3]

MMAI is a highly selective serotonin releasing agent.[4]
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2-AI, the parent compound, is a selective substrate for NET and DAT, exhibiting a

pharmacological profile more akin to amphetamine.[4][5]

5-MeO-AI shows a preference for SERT, with weaker effects on NET and DAT.[4]

The varying potencies and selectivities of these compounds at monoamine transporters and

other receptors are critical determinants of their distinct behavioral and physiological effects.

Data Presentation
Table 1: Monoamine Transporter Binding Affinities (Ki,
nM)

Compound SERT (Ki, nM) DAT (Ki, nM) NET (Ki, nM) Reference

5-IAI 241 2300 760
[Simmler et al.,

2014][2]

MDAI 551 5030 198
[Simmler et al.,

2014][2]

MMAI 31 >10,000 3,101
[Halberstadt et

al., 2019][4]

2-AI >10,000 439 86
[Halberstadt et

al., 2019][4]

5-MeO-AI 134 2,646 861
[Halberstadt et

al., 2019][4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Release Potency (EC50, nM)
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Compound
Serotonin (5-
HT) Release
(EC50, nM)

Dopamine
(DA) Release
(EC50, nM)

Norepinephrin
e (NE) Release
(EC50, nM)

Reference

5-IAI
Data Not

Available

Data Not

Available

Data Not

Available

MDAI 114 1,334 117
[Halberstadt et

al., 2019][4]

MMAI 31 >10,000 3,101
[Halberstadt et

al., 2019][4]

2-AI >10,000 439 86
[Halberstadt et

al., 2019][4]

5-MeO-AI 134 2,646 861
[Halberstadt et

al., 2019][4]

Note: Lower EC50 values indicate greater potency in inducing monoamine release. The relative

potency for 5-IAI is reported to be Serotonin > Dopamine > Norepinephrine.[6]

Table 3: Adrenergic and Serotonergic Receptor Binding
Affinities (Ki, nM)
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Compound α2A α2B α2C 5-HT2B Reference

2-AI 134 211 41 >10,000

[Halberstadt

et al., 2019]

[4]

MDAI 719 1,130 1,220 >10,000

[Halberstadt

et al., 2019]

[4]

MMAI 682 1,020 1,210 831

[Halberstadt

et al., 2019]

[4]

5-MeO-AI 671 1,080 1,240 734

[Halberstadt

et al., 2019]

[4]

Note: 5-IAI has been reported to have high affinity for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C

receptors, as well as affinity for α2A, α2B, and α2C-adrenergic receptors.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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